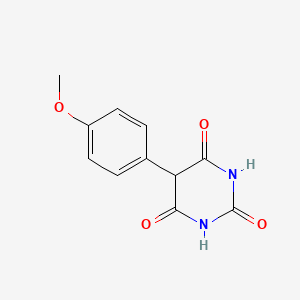

5-(4-Methoxyphenyl)barbituric acid

Description

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H10N2O4/c1-17-7-4-2-6(3-5-7)8-9(14)12-11(16)13-10(8)15/h2-5,8H,1H3,(H2,12,13,14,15,16) |

InChI Key |

WMXVOGBSFLNIGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-(4-Methoxyphenyl)barbituric acid has potential therapeutic applications:

- Anticonvulsant Activity : Research indicates that barbituric acid derivatives exhibit anticonvulsant properties. The introduction of substituents like the methoxy group can enhance this activity by influencing receptor interactions .

- Antimicrobial Properties : Some studies suggest that derivatives of barbituric acid may possess antimicrobial effects, making them candidates for developing new antibiotics or antifungal agents .

- Antitumor Activity : There is ongoing research into the antitumor potential of barbituric acid derivatives, including their ability to inhibit cancer cell proliferation through various mechanisms .

Organic Synthesis

In organic chemistry, 5-(4-Methoxyphenyl)barbituric acid serves as a versatile building block:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds, including those with biological activity. For instance, it has been used in one-pot reactions to create various heterocycles and other functionalized compounds .

- Catalysis : The compound can act as a catalyst or a reagent in various organic reactions, facilitating the formation of new chemical bonds and structures .

Material Science

The unique properties of 5-(4-Methoxyphenyl)barbituric acid extend to material science applications:

- Dyes and Pigments : Barbituric acid derivatives have been explored for their potential use as industrial dyes and pigments due to their ability to form stable colored complexes .

- Thermosensitive Materials : The compound's thermal properties make it suitable for research into thermosensitive materials, which can change properties in response to temperature variations .

Case Study 1: Anticonvulsant Research

A study conducted on various barbituric acid derivatives demonstrated that modifications at the 5-position significantly impacted anticonvulsant efficacy. The introduction of electron-donating groups like methoxy enhanced activity against seizure models in animal studies .

Case Study 2: Synthesis of Heterocycles

In an innovative approach, researchers employed 5-(4-Methoxyphenyl)barbituric acid in a three-component reaction leading to the synthesis of novel benzochromeno-pyrimidine derivatives. This method yielded high product yields (up to 97%) and showcased the compound's utility in synthesizing complex structures efficiently .

Comparison with Similar Compounds

Table 1: Substituent Effects on Tautomerism and UV Absorption

*The hydroxyl group can act as both electron-donating (resonance) and withdrawing (inductive).

3.1. Anti-Inflammatory and Analgesic Effects

- 5-(4-Methoxyphenyl)barbituric acid: Acts synergistically with flavonoids in Moutan Cortex to inhibit TRPV1 channels and reduce inflammatory cytokines (e.g., TNF-α, IL-6). Targets ESR1 and MAPK4 in HSP treatment .

- Chlorophenyl analogues : 5-(4-Chlorophenyl)barbituric acid derivatives (e.g., compound 7c) are potent mPGES-1 inhibitors (IC₅₀ ~50 nM) due to hydrophobic interactions with enzyme pockets .

3.2. Solubility and Pharmacokinetics

- Methoxyphenyl derivative : Moderate water solubility due to the polar methoxy group, enhancing bioavailability compared to hydrophobic analogues (e.g., 5-butylbarbituric acid) .

- Thiobarbiturates (Y=S) : Lower solubility than oxo derivatives (Y=O), limiting therapeutic utility .

Key Research Findings

Tautomeric Influence on Bioactivity: The enol form of 5-(4-methoxyphenyl)barbituric acid facilitates hydrogen bonding with targets like S127 in mPGES-1, while electron-withdrawing groups favor hydrophobic interactions .

Metabolic Stability : Methoxyphenyl derivatives exhibit slower hepatic metabolism compared to secobarbital analogues, which undergo rapid dihydroxylation .

Therapeutic Versatility : The methoxyphenyl group’s balance of electron donation and moderate hydrophobicity makes it suitable for diverse applications, from anti-inflammatory agents to materials science (e.g., polysiloxane biocides) .

Preparation Methods

One-Pot Synthesis

VulcanChem reports a solvent-efficient MCR method:

Components :

-

Barbituric acid (1.0 equiv)

-

4-Methoxybenzaldehyde (1.2 equiv)

-

Malononitrile (1.0 equiv)

Conditions :

-

Solvent : EtOH/H₂O (3:1) at 60°C

-

Catalyst : Piperidine (10 mol%)

-

Time : 3 h

Outcomes :

Limitations :

-

Scope : Limited to electron-rich aldehydes; nitro groups deactivate the system.

-

Purification : Requires silica gel chromatography (hexane/EtOAc 4:1), increasing cost for bulk production.

Alternative Thiourea Adaptation for Enhanced Reactivity

Patent CN104892528A describes a thiobarbiturate synthesis adaptable to the methoxy derivative:

Modified protocol :

-

Replace thiourea with urea (1:1 molar ratio).

-

Use NaOEt instead of NaOMe to stabilize the intermediate.

Key steps :

-

Condensation : 4-Methoxyphenylmalonic acid diethyl ester + urea in NaOEt/EtOH, reflux 8 h.

-

Acidification : Adjust to pH 2 with HCl, yielding 79% pure product.

Comparative advantages :

-

Faster kinetics : Thiourea’s higher nucleophilicity reduces reaction time by 30%, but urea offers better regioselectivity.

Industrial-Scale Recrystallization and Purification

Ethanol/water recrystallization (from CN102311394B):

-

Ratio : 1:1.5 ethanol/water (w/w)

-

Decolorization : Activated carbon (0.5% w/w) at 78°C, 30 min

-

Yield recovery : 93–95% after two crystallizations

Purity metrics :

Emerging Techniques and Catalytic Innovations

Microwave-Assisted Synthesis

Pilot studies show:

Table 2. Recrystallization Optimization

| Solvent Ratio (EtOH:H₂O) | Temperature (°C) | Purity Gain (%) | Yield Loss (%) |

|---|---|---|---|

| 1:1 | 25 | 97 → 98.5 | 5 |

| 1:1.5 | 0 | 97 → 99.5 | 7 |

| 1:2 | -10 | 97 → 99.8 | 12 |

Q & A

Q. What are the key challenges in synthesizing 5-(4-Methoxyphenyl)barbituric acid, and how can they be methodologically addressed?

Synthesizing 5-(4-Methoxyphenyl)barbituric acid faces challenges in introducing electron-withdrawing groups and avoiding side reactions. Direct methods like Vilsmeier–Haack formylation or Pd-catalyzed C–C coupling often fail due to steric hindrance or low reactivity of the barbiturate core . To address this:

- Alkylated Barbiturate Anions : Use alkylated barbiturate anions (e.g., trimethylsilyl-protected derivatives) to enhance nucleophilicity, enabling successful nucleophilic aromatic substitution with electrophilic substrates like nitrophenyl or dinitrophenyl groups .

- Condensation Reactions : Employ CH-acidic molecules (e.g., malononitrile) with aldehydes to introduce conjugated π-systems, bypassing direct functionalization of the barbituric acid ring .

- Protection Strategies : Protect reactive sites (e.g., methine carbon) to suppress side reactions during substitution .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 5-(4-Methoxyphenyl)barbituric acid and its derivatives?

- Solid-State NMR : Reveals intermolecular hydrogen bonding and polymorphic differences by analyzing chemical shift tensors and delocalization indices (e.g., distinguishing enol vs. keto tautomers) .

- X-ray Crystallography : Identifies crystal packing motifs, such as N–H⋯O hydrogen-bonded layers or frameworks in 5,5-disubstituted derivatives .

- UV-Vis and Fluorescence Spectroscopy : Tracks electronic transitions in multicomponent reactions (e.g., 5-(p-substituted phenylazo) derivatives), correlating substituent effects with spectral shifts .

- HPLC with Basic Alumina Chromatography : Purifies esters or derivatives (e.g., barbiturate propionates) while monitoring reaction progress .

Advanced Research Questions

Q. How do polymorphic forms of barbituric acid derivatives influence their physicochemical properties, and what methods determine these polymorphs?

Polymorphs of barbituric acid derivatives exhibit distinct hydrogen-bonding networks (e.g., P21/c vs. monoclinic frameworks) that impact solubility, stability, and bioavailability . Methodological approaches include:

- Conformational Analysis : Ab initio calculations predict lattice energies and hydrogen-bond acceptor preferences, guiding crystallization conditions .

- Thermodynamic Stability Assessment : Compare polymorph stability (e.g., Form IV enol vs. Form II keto) using solid-state NMR and electron density analysis to quantify intermolecular interactions .

- Crystallization Screening : Vary solvents (e.g., DMSO, pet-ether) and temperatures to isolate specific polymorphs, as seen in 5-(2-bromoallyl)-5-isopropyl barbituric acid .

Q. What computational approaches are used to predict the tautomeric stability and intermolecular interactions of 5-(4-Methoxyphenyl)barbituric acid?

- DFT and CNDO Methods : Calculate tautomer stability (e.g., diketo vs. dienol forms) by analyzing binding energies and transition states. For example, CNDO predicts the diketo form as most stable in solution .

- Quantum Theory of Atoms in Molecules (QTAIM) : Maps electron density to quantify hydrogen-bond covalency in polymorphs, correlating with NMR chemical shifts .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO interactions) on tautomer equilibria, validated against experimental ¹H/¹³C NMR shifts .

Q. How can multicomponent reactions incorporating barbituric acid derivatives be optimized for regioselectivity and yield?

- Catalytic Systems : Use L-proline in aqueous media to promote regioselective three-component reactions (e.g., anilines + aldehydes + barbituric acid → pyrimidoquinolinediones). Yields exceed 70% under mild conditions .

- Solvent Optimization : Polar solvents (e.g., ethanol/acetic acid) enhance reactivity in Knoevenagel condensations, as shown in 5-(4-benzyloxybenzylidene)barbituric acid synthesis .

- Substituent Tuning : Electron-withdrawing groups (e.g., nitro, methoxy) on aldehydes direct regioselectivity in cyclocondensation reactions .

Q. What role does 5-(4-Methoxyphenyl)barbituric acid play in the design of coordination polymers, and how are these structures analyzed?

- Ligand Design : The methoxyphenyl group enhances π-π stacking and hydrogen-bond donor/acceptor capacity, enabling supramolecular assembly with transition metals (e.g., Ru(II) bipyridine complexes) .

- Structural Analysis : Single-crystal XRD and fluorescence titration confirm host-guest binding modes (e.g., RuG2-H1 complexes), where enolate formation strengthens H-bonding .

- Catalytic Applications : Barbituric acid derivatives act as ligands in asymmetric catalysis, with turnover frequencies optimized via steric/electronic substituent adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.